molecular formula C18H21F3N6 B12259894 N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine

N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine

Cat. No.: B12259894
M. Wt: 378.4 g/mol
InChI Key: MNMKGMUGHWWSDE-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with a trifluoromethyl pyridine and an octahydropyrrolo[2,3-c]pyrrol moiety

Properties

Molecular Formula

C18H21F3N6

Molecular Weight

378.4 g/mol

IUPAC Name

N,N-dimethyl-2-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C18H21F3N6/c1-25(2)15-4-7-23-17(24-15)27-8-5-12-10-26(11-14(12)27)16-9-13(3-6-22-16)18(19,20)21/h3-4,6-7,9,12,14H,5,8,10-11H2,1-2H3

InChI Key

MNMKGMUGHWWSDE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC=C1)N2CCC3C2CN(C3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the trifluoromethyl pyridine: This step often involves a nucleophilic substitution reaction where a trifluoromethyl group is introduced to the pyridine ring.

    Formation of the octahydropyrrolo[2,3-c]pyrrol moiety: This can be synthesized through a series of hydrogenation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce fully hydrogenated derivatives.

Scientific Research Applications

N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-2-{5-[4-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

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